Product packaging for 4-(Tert-butyl)-2-chloropyridine(Cat. No.:CAS No. 81167-60-4)

4-(Tert-butyl)-2-chloropyridine

Cat. No.: B1527606
CAS No.: 81167-60-4
M. Wt: 169.65 g/mol
InChI Key: UGGNULHQVUWRGQ-UHFFFAOYSA-N
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Description

4-(Tert-butyl)-2-chloropyridine (CAS 81167-60-4) is a high-value halogenated pyridine derivative that serves as a versatile building block in organic synthesis and drug discovery . Its molecular structure, characterized by a chlorine atom at the 2-position and a sterically bulky tert-butyl group at the 4-position, creates a unique electronic and steric profile that directs regioselectivity in subsequent reactions and enhances solubility in organic solvents . The chlorine atom is highly reactive in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, enabling the efficient construction of complex biaryl and heteroaryl systems . This compound is a critical precursor in the development of active pharmaceutical ingredients (APIs), particularly for various kinase inhibitors . Research highlights its application in synthesizing key intermediates for p38 MAP kinase inhibitors (investigated for inflammatory diseases), Syk kinase inhibitors (for autoimmune conditions), and Janus kinase (JAK) inhibitors . Beyond medicinal chemistry, this pyridine derivative is a valuable intermediate in material science, where its incorporation into polymer backbones or as a functionalized monomer can impart improved thermal stability and unique optical properties to advanced materials and specialty coatings . The compound is typically supplied as a colorless to almost colorless clear liquid with a minimum purity of >98.0% (GC) . It is recommended to be stored in a cool, dark place at room temperature under an inert atmosphere . This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClN B1527606 4-(Tert-butyl)-2-chloropyridine CAS No. 81167-60-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-2-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-9(2,3)7-4-5-11-8(10)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGNULHQVUWRGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00721046
Record name 4-tert-Butyl-2-chloropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81167-60-4
Record name 4-tert-Butyl-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(tert-Butyl)-2-chloropyridine
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Physicochemical Properties of 4 Tert Butyl 2 Chloropyridine

Structural and Electronic Properties

The structure of this compound features a pyridine (B92270) ring substituted with a chlorine atom at the C2 position and a tert-butyl group at the C4 position. The electron-withdrawing nature of the nitrogen atom and the chlorine atom makes the pyridine ring electron-deficient, which is a key factor in its reactivity towards nucleophiles. The bulky tert-butyl group can sterically hinder certain approaches to the ring, influencing the regioselectivity of reactions.

Physical Characteristics

This compound is typically a colorless liquid at room temperature. chemborun.com It has low solubility in water but is soluble in common organic solvents.

PropertyValue
Molecular FormulaC₉H₁₂ClN
Molecular Weight169.65 g/mol
AppearanceColorless liquid
CAS Number81167-60-4

Synthesis of 4 Tert Butyl 2 Chloropyridine

Synthesis from 4-tert-Butylpyridine (B128874)

A common and direct approach starts from 4-tert-butylpyridine. This method typically involves a two-step process:

N-Oxidation: 4-tert-butylpyridine is oxidized to 4-tert-butylpyridine-N-oxide using an oxidizing agent such as peracetic acid. google.com

Chlorination: The resulting N-oxide is then reacted with a chlorinating agent like phosphoryl chloride (POCl₃) to yield this compound. google.com

An alternative one-step method involves the direct lithiation of 4-tert-butylpyridine at the 2-position using a strong base like n-butyllithium, followed by quenching with a chlorine source.

Substitution of the 2-Chloro Group

Alternative Synthetic Methodologies

Other synthetic strategies have been explored to access this compound. For instance, processes starting from different pyridine (B92270) precursors and employing various chlorinating agents have been reported in the patent literature, often aiming to improve scalability and reduce the use of hazardous reagents.

Applications in Medicinal Chemistry and Drug Discovery

Scaffold for Bioactive Molecule Synthesis

The 4-(tert-butyl)-2-chloropyridine framework is a key component in the synthesis of numerous biologically active compounds. The presence of the chlorine atom at the 2-position of the pyridine (B92270) ring provides a reactive site for nucleophilic substitution and cross-coupling reactions, enabling the introduction of various functional groups and the construction of more complex molecular architectures. The tert-butyl group at the 4-position often contributes to the stability and solubility of the resulting molecules, which are critical properties for drug candidates.

Kinase Inhibitors

Kinases are a class of enzymes that play a fundamental role in cell signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have emerged as a major class of therapeutic drugs. The this compound scaffold has been utilized in the synthesis of various kinase inhibitors.

The p38 mitogen-activated protein (MAP) kinases are key regulators of inflammatory responses, making them attractive targets for the treatment of conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) nih.gov. Research has focused on developing inhibitors with diverse chemical structures. While many p38 MAP kinase inhibitors are based on pyridinyl-imidazole and phthalazine (B143731) scaffolds, the versatility of pyridine derivatives continues to be explored in the design of new inhibitory agents nih.govnih.gov. The synthesis of various p38 inhibitors often involves the use of substituted pyridine building blocks to construct the final active molecule researchgate.netnih.gov.

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of immune cells nih.gov. As such, Syk inhibitors are being investigated for the treatment of autoimmune diseases and certain cancers. The development of Syk inhibitors has involved the exploration of various heterocyclic scaffolds, including 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives nih.gov. The design of these complex molecules often relies on the strategic use of functionalized building blocks to achieve the desired biological activity and selectivity nih.gov.

Janus kinases (JAKs) are a family of tyrosine kinases that are essential for signaling by a wide range of cytokines and growth factors, playing a crucial role in the immune system nih.govnih.gov. Inhibitors of JAKs, known as JAKinibs, have been successfully developed for the treatment of autoimmune diseases like rheumatoid arthritis and psoriasis nih.govresearchgate.net. The core structures of many JAK inhibitors are based on heterocyclic scaffolds that can be synthesized from various starting materials, with the goal of achieving high potency and selectivity for specific JAK family members nih.govresearchgate.net.

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that converts inactive cortisone (B1669442) to active cortisol in tissues, and its inhibition is a potential therapeutic strategy for metabolic syndrome and type 2 diabetes nih.gov. The development of 11β-HSD1 inhibitors has involved the synthesis of various molecular structures, including those based on dammarane (B1241002) and cyclic sulfamide (B24259) scaffolds nih.govnih.gov. The optimization of these inhibitors often involves the modification of different parts of the molecule to improve their efficacy and pharmacokinetic properties nih.gov.

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) nih.gov. Inhibitors of specific PDE isoforms have therapeutic applications in a range of conditions, including COPD, psoriasis, and erectile dysfunction nih.gov. The design of potent and selective PDE inhibitors often involves the use of various heterocyclic scaffolds, such as pyrazole (B372694) carboxylic esters, to interact with the active site of the enzyme nih.gov.

Neurodegenerative Disorder Therapeutics

Derivatives of this compound have shown promise in the development of therapeutics for neurodegenerative diseases.

Acetylcholinesterase (AChE) Inhibitory Properties of Derivatives

The inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a key strategy in managing the symptoms of Alzheimer's disease. researchgate.net Research has focused on synthesizing derivatives of this compound that can effectively inhibit AChE. For instance, novel compounds incorporating a pyridinium (B92312) or isoquinolinium ring, derived from a structure related to this compound, have been designed to target both AChE and butyrylcholinesterase (BuChE). nih.gov One such derivative demonstrated significant inhibitory potential against both enzymes, with IC50 values of 13 μM for AChE and 12 μM for BuChE. nih.gov

Similarly, the synthesis of new homobivalent bis-amiridines, which can be conceptually linked to pyridine-based structures, has yielded potent inhibitors of both AChE and BuChE. mdpi.com Some of these compounds exhibited IC50 values in the low micromolar to nanomolar range, indicating strong inhibitory activity. mdpi.com Furthermore, studies on lupinine (B175516) triazole derivatives have identified compounds with significant AChE inhibitory activity, with some demonstrating mixed-type inhibition. mdpi.com These findings underscore the potential of pyridine-based scaffolds in designing effective cholinesterase inhibitors for the treatment of Alzheimer's disease. mdpi.comnih.gov

Mitigation of Oxidative Stress in Neurodegenerative Diseases

Oxidative stress is a significant contributor to the pathology of various neurodegenerative diseases. nih.gov The development of compounds that can mitigate oxidative stress is a promising therapeutic approach. While direct studies on this compound for this specific application are not extensively detailed in the provided results, the broader class of compounds to which it belongs is relevant. For example, tert-butylhydroquinone (B1681946) (tBHQ), which shares the tert-butyl group, is known to induce the expression of antioxidant genes. nih.gov This suggests that the tert-butyl moiety can play a role in cellular defense against oxidative stress. The activation of the Nrf2/ARE signaling pathway, which regulates the expression of antioxidant enzymes, is a key mechanism in combating oxidative stress-related diseases. nih.gov

Anti-inflammatory Agents

Derivatives of this compound have been investigated for their anti-inflammatory properties. A synthesized molecule incorporating a 3,5-di-tert-butyl-4-hydroxyphenyl group, structurally related to the title compound, exhibited significant anti-inflammatory activity in both acute and chronic inflammation models, comparable to the well-established nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. nih.gov The anti-inflammatory action of such compounds is considered a potential mechanism for their hypothesized anti-atherosclerotic activity. nih.gov The combination of a pyridine nucleus with other heterocyclic moieties has been shown to enhance anti-inflammatory potency. researchgate.net For instance, certain pyridine derivatives have demonstrated the ability to suppress inflammatory factors like iNOS, COX-2, and TNF-α. researchgate.net

Anti-cancer Agents

The molecular hybridization of different pharmacophoric moieties is a strategy employed to develop new anticancer agents. In this context, a novel series of 4-chloropyridazinoxyphenyl hybrids, which can be conceptually linked to chloropyridine structures, were designed and synthesized. nih.gov These compounds were developed to act as PARP-1 inhibitors and apoptosis inducers. nih.gov The study demonstrated that these hybrids exhibited significant inhibition of cell proliferation in various cancer cell lines. nih.gov

Antiviral Infection Activity Molecules

Derivatives of this compound have been explored for their potential as antiviral agents. A class of 4-tert-butylphenyl-substituted spirothiazolidinones was identified as inhibitors of hemagglutinin (HA)-mediated fusion, with specific activity against the influenza A/H3N2 virus. nih.gov One compound in this series, compound 2c, displayed an EC50 value of 1.3 μM against the influenza A/H3N2 virus. nih.gov The tert-butyl group was found to have a positive effect on the antiviral activity, likely due to hydrophobic interactions within the binding pocket of the HA protein. nih.gov

Furthermore, novel 2-benzoxyl-phenylpyridine derivatives have been evaluated for their antiviral activities against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). nih.gov Some of these compounds showed excellent antiviral effects, effectively inhibiting the virus-induced cytopathic effects and reducing viral progeny yields. nih.gov Their mechanism of action was found to target the early stages of CVB3 replication, including viral RNA replication and protein synthesis. nih.gov Additionally, derivatives of epoxybenzooxocinopyridine have been synthesized and tested for their ability to inhibit the replication of the SARS-CoV-2 virus. mdpi.com

Structure-Activity Relationship (SAR) Studies

The biological activity of derivatives of this compound is intricately linked to its chemical structure. Modifications to the chlorine atom, the tert-butyl group, and their relative positions on the pyridine ring can significantly influence the compound's pharmacological profile. eurochlor.org

Influence of the Chlorine Atom on Biological Activity

The introduction of a chlorine atom into a molecule can substantially alter its biological activity. eurochlor.org In the context of this compound, the chlorine atom at the 2-position of the pyridine ring plays a crucial role. This halogen atom can modulate the molecule's electronic properties and its ability to interact with biological targets. eurochlor.orgnih.gov The presence of chlorine can enhance the compound's potency and, in some instances, is essential for its desired pharmacological effect. eurochlor.org

Role of the Tert-butyl Group in Receptor Binding and Selectivity

The tert-butyl group, a bulky and hydrophobic moiety, significantly impacts the binding interactions of this compound with biological targets. rsc.org Its size and shape can confer selectivity for specific receptors or enzymes. While the bulky nature of the tert-butyl group might hinder the molecule's entry into deep hydrophobic pockets of a receptor, it can enhance its affinity for more exposed binding sites on the protein's surface. This steric hindrance can be a key determinant of the compound's selectivity, favoring interactions with certain targets over others.

For instance, in the development of kinase inhibitors, the tert-butyl group is a feature in compounds designed to target p38 MAP kinase, Syk, and Jak kinases, which are implicated in conditions like rheumatoid arthritis.

Positional Isomerism Effects on Biological Activity

The arrangement of substituents on the pyridine ring, known as positional isomerism, has a profound effect on the biological activity of chloropyridine derivatives. chemistryguru.com.sgnih.govstudysmarter.co.uk The specific placement of the chlorine atom and the tert-butyl group in this compound is critical to its function.

Different positional isomers, where these groups are located at other positions on the pyridine ring, would exhibit distinct physical and chemical properties, leading to different biological activities. chemistryguru.com.sg For example, studies on other substituted aromatic compounds have shown that altering the substituent positions can dramatically change a molecule's efficacy and spectrum of activity against biological targets. nih.gov The specific 2-chloro, 4-tert-butyl arrangement dictates the molecule's shape and electronic distribution, which in turn governs its interaction with specific biological macromolecules.

Mechanism of Action in Biological Systems

The therapeutic effects of compounds derived from this compound are a result of their interactions with specific biological targets and the subsequent modulation of molecular pathways.

Interaction with Enzymes and Receptors

Derivatives of this compound can act as modulators of various enzymes and receptors. The nature of this interaction, whether it is agonistic or antagonistic, depends on the specific compound and its target. openaccessjournals.com A notable example is the potent and selective vanilloid receptor 1 (VR1) antagonist, N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), which incorporates a chloropyridine moiety. researchgate.netresearchgate.netnih.gov

BCTC demonstrates the critical role of the chloropyridine structure in receptor binding. It effectively inhibits the activation of the VR1 receptor induced by both capsaicin (B1668287) and low pH. researchgate.netresearchgate.netnih.gov This inhibition is achieved through direct binding to the receptor, preventing the conformational changes necessary for its activation and subsequent signaling. openaccessjournals.comresearchgate.net The specificity of BCTC for VR1 over other receptors highlights how the chemical features of the chloropyridine derivative contribute to its selective pharmacological action. researchgate.netresearchgate.netnih.gov

CompoundTargetActivityIC50 Value
BCTCRat VR1 (Capsaicin-induced)Antagonist35 nM researchgate.netresearchgate.netnih.gov
BCTCRat VR1 (Acid-induced)Antagonist6.0 nM researchgate.netresearchgate.netnih.gov

Modulation of Molecular Pathways

By interacting with key enzymes and receptors, derivatives of this compound can modulate intracellular signaling pathways. The modulation of these pathways is the ultimate basis for the compound's therapeutic effects. For example, as a VR1 antagonist, BCTC blocks the influx of ions that would normally occur upon receptor activation. researchgate.net This interruption of the signaling cascade is what underlies its potential analgesic properties. researchgate.netnih.gov

Similarly, kinase inhibitors derived from this compound would function by blocking the phosphorylation cascade within cells, a common mechanism in the treatment of inflammatory diseases and cancer. The specific molecular pathways affected are determined by the enzyme or receptor that the compound targets.

Pharmacophore Design and Lead Optimization

In modern drug discovery, a pharmacophore is defined as the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. The structure of this compound provides several key features that are instrumental in pharmacophore design and the subsequent optimization of lead compounds.

The pyridine ring is a common heterocyclic scaffold found in numerous approved drugs and clinical candidates. Its nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring a molecule within the binding site of a target protein. Furthermore, the aromatic nature of the pyridine ring allows for π–π stacking interactions, often with aromatic amino acid residues like phenylalanine, which can significantly enhance binding affinity. nih.gov The pyrazolo[3,4-b]pyridine scaffold, a bioisostere of pyridine, is frequently used in the design of kinase inhibitors, highlighting the utility of the pyridine core in creating targeted therapeutics. nih.gov

The tert-butyl group at the 4-position is a significant contributor to the molecule's pharmacophoric profile. This bulky, lipophilic group is well-suited to occupy deep hydrophobic pockets within an enzyme's active site. This interaction can increase the potency and selectivity of a drug candidate by ensuring a precise fit and orientation. For instance, in the design of inhibitors for targets like the SARS-CoV 3CL protease, tert-butyl groups have been shown to effectively occupy S2 and S3 pockets, demonstrating their importance in achieving high-affinity binding.

The chlorine atom at the 2-position is not merely a passive feature; it serves as a crucial reactive handle for lead optimization. This position is chemically activated, making it amenable to a variety of cross-coupling reactions, most notably Suzuki or Stille couplings. This allows medicinal chemists to strategically introduce a wide array of different chemical groups to explore the structure-activity relationship (SAR) of a compound series. By systematically modifying this position, researchers can fine-tune a molecule's properties to improve potency, alter selectivity, enhance metabolic stability, or improve pharmacokinetic parameters. The total synthesis of natural products like (+)-floyocidin B has utilized the reactivity of 2-chloropyridines to strategically build complex molecular architectures, demonstrating the value of this functional group in synthetic diversification. mdpi.com

The table below summarizes the contribution of each structural feature of this compound to pharmacophore modeling and lead optimization.

Structural FeatureRole in Pharmacophore Design & Lead Optimization
Pyridine Ring Acts as a hydrogen bond acceptor (via nitrogen). Participates in π–π stacking interactions with aromatic amino acid residues. nih.gov
Tert-butyl Group Provides a bulky, hydrophobic moiety to occupy lipophilic pockets in target proteins, enhancing binding affinity and selectivity.
2-Chloro Atom Serves as a reactive handle for synthetic modification (e.g., Suzuki coupling), enabling systematic exploration of structure-activity relationships (SAR) and optimization of drug properties. mdpi.com

Preclinical and Clinical Development Considerations

The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic involves rigorous preclinical and clinical evaluation. While this compound itself is not a therapeutic agent, the compounds derived from it are subject to these extensive development pathways. This intermediate is particularly noted for its use in the synthesis of p38 MAP kinase inhibitors, a class of drugs investigated for various pathological conditions. nih.gov

Preclinical development for compounds derived from this scaffold involves a cascade of in vitro and in vivo studies. Initial in vitro assays are designed to confirm the mechanism of action, such as the inhibition of a specific kinase. For example, p38 MAP kinase inhibitors have demonstrated significant potential in preclinical models of inflammatory diseases, including rheumatoid arthritis, by reducing the production of pro-inflammatory cytokines and preventing joint degradation. nih.gov Further studies evaluate the compound's effect on cellular processes, such as cell cycle arrest or apoptosis. In oncology research, some inhibitors of the p38/MK2 pathway have been explored preclinically as agents that could enhance the sensitivity of cancer cells to traditional chemotherapies. nih.gov

Following in vitro characterization, promising candidates advance to in vivo studies using animal models. These studies are critical for understanding the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and preliminary safety profile. For instance, a dual phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) inhibitor, developed from a different heterocyclic scaffold, was evaluated in HCT116 and HGC-27 xenograft models, demonstrating significant tumor growth inhibition of 45.8% and 62.6%, respectively. nih.gov This illustrates the type of efficacy data sought during preclinical evaluation before a compound can be considered for human trials.

To date, there is no publicly available information directly linking a specific drug candidate synthesized from this compound to a formal clinical trial. The development path for p38 MAP kinase inhibitors has been challenging, with many candidates failing to advance through clinical phases due to off-target effects or insufficient efficacy. nih.gov However, the continued use of this and related pyridine building blocks in discovery programs indicates their enduring value in the search for new medicines.

The table below outlines key considerations in the preclinical and clinical development phases for drug candidates derived from scaffolds like this compound.

Development PhaseKey Considerations & ActivitiesExample from Related Research
Preclinical (In Vitro) - Target engagement and potency (e.g., IC50 determination)- Cellular activity (e.g., cytokine release, apoptosis)- Selectivity profiling against related targets- Metabolic stability assessmentp38 inhibitors reduce pro-inflammatory cytokines in cell-based assays. nih.gov
Preclinical (In Vivo) - Efficacy studies in animal models of disease (e.g., arthritis, cancer xenografts)- Pharmacokinetic (PK) and pharmacodynamic (PD) studies- Preliminary toxicology and safety pharmacologyA PI3K/HDAC inhibitor showed significant tumor growth inhibition (45-63%) in mouse xenograft models. nih.gov
Clinical Development - Phase I: Safety, tolerability, and pharmacokinetics in healthy volunteers.- Phase II: Efficacy and dose-ranging in patients.- Phase III: Large-scale, pivotal trials for statistical confirmation of efficacy and safety.Many p38 MAP kinase inhibitors have entered clinical trials for inflammatory diseases, though with mixed success. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹³C NMR and Two-Dimensional NMR Techniques

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the broadband decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a single peak. This allows for the confirmation of the total number of carbon environments in the molecule. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C(C H₃)₃~30
C (CH₃)₃~35
Pyridine C-3~120-125
Pyridine C-5~122-127
Pyridine C-6~148-152
Pyridine C-4~155-160
Pyridine C-2~160-165

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for unambiguous assignment of all proton and carbon signals. A COSY spectrum would show correlations between coupled protons (e.g., H-5 and H-6), while an HSQC spectrum would correlate each proton with its directly attached carbon atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₉H₁₂ClN, corresponding to a molecular weight of approximately 169.65 g/mol . greatcellsolarmaterials.comchemborun.com

In a typical mass spectrum, a molecular ion peak (M⁺) would be observed. Due to the presence of chlorine, this peak will be accompanied by a characteristic isotopic peak (M+2) with an intensity of about one-third that of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. wpmucdn.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion (e.g., [M+H]⁺), confirming the elemental formula C₉H₁₂ClN. nih.gov

The fragmentation pattern in electron impact (EI) mass spectrometry is particularly informative. The tert-butyl group is known to be a labile fragment. doaj.org Key fragmentation pathways for this compound would likely include:

Loss of a methyl group (-CH₃): Resulting in a fragment ion at m/z [M-15]⁺.

Loss of the tert-butyl group (-C₄H₉): This is often a dominant fragmentation pathway for tert-butyl substituted compounds, leading to a significant peak at m/z [M-57]⁺. doaj.org

Loss of the chlorine atom (-Cl): This would produce a fragment at m/z [M-35]⁺.

Cleavage of the pyridine ring: Aromatic rings are relatively stable, but can fragment under high energy, leading to smaller charged species. libretexts.org

Table 3: Expected Mass Spectrometry Fragments for this compound

m/zIdentity
169/171[M]⁺ (Molecular Ion, ³⁵Cl/³⁷Cl isotopes)
154/156[M-CH₃]⁺
134[M-Cl]⁺
112[M-C₄H₉]⁺
57[C₄H₉]⁺ (tert-butyl cation)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the C-H bonds of the tert-butyl group and the aromatic ring, C=C and C=N bonds of the pyridine ring, and the C-Cl bond.

The key expected vibrational frequencies are:

C-H stretching (aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2960-2870 cm⁻¹) are characteristic of the tert-butyl group.

C-H stretching (aromatic): Weaker absorptions above 3000 cm⁻¹ are due to the C-H bonds on the pyridine ring.

C=C and C=N stretching (aromatic): A series of medium to strong bands in the 1600-1400 cm⁻¹ region are characteristic of the pyridine ring vibrations.

C-Cl stretching: A band in the 800-600 cm⁻¹ region would indicate the presence of the carbon-chlorine bond.

Comparing the spectrum to that of related compounds like 2-chloropyridine (B119429) can aid in the precise assignment of the pyridine ring vibrations. chemicalbook.com

Chromatographic Techniques for Purity Assessment (e.g., GC, HPLC)

Chromatographic techniques are essential for determining the purity of chemical compounds by separating them from impurities. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used for this purpose.

Gas Chromatography (GC): Given its volatility, this compound is well-suited for GC analysis. Commercial suppliers often state a purity of ≥98.0% or higher, as determined by GC. vwr.comchemimpex.com The method typically involves injecting a solution of the compound into a gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column) and a detector, such as a Flame Ionization Detector (FID). researchgate.net The retention time of the main peak is characteristic of the compound, and its area percentage provides a measure of purity.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for assessing the purity of this compound. A common approach is reverse-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Detection is often performed using a UV detector, typically set at a wavelength where the pyridine ring absorbs strongly, such as 254 nm. nih.gov The purity is determined by the relative area of the main peak in the chromatogram. The method can be optimized to separate potential starting materials, by-products, or degradation products. nih.gov

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine) in a pure sample. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula, C₉H₁₂ClN. greatcellsolarmaterials.comchemborun.com A close agreement between the experimental and theoretical values serves as a fundamental confirmation of the compound's elemental composition and purity.

Table 4: Theoretical Elemental Composition of this compound

ElementAtomic MassNumber of AtomsTotal MassPercentage (%)
Carbon (C)12.0119108.09963.71
Hydrogen (H)1.0081212.0967.13
Chlorine (Cl)35.453135.45320.90
Nitrogen (N)14.007114.0078.26
Total 169.655 100.00

Applications of 4 Tert Butyl 2 Chloropyridine

Medicinal Chemistry

In the pharmaceutical industry, this compound is a valuable building block for the synthesis of biologically active molecules. chemimpex.com It is particularly useful in the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways and are important in cancer therapy and the treatment of inflammatory diseases. nih.govsemanticscholar.org

Materials Science

The unique electronic and steric properties of the 4-(tert-butyl)-2-pyridyl moiety make it an attractive component in the design of functional materials. chemimpex.com By incorporating this unit into polymers or other organic materials, researchers can tune properties such as solubility, thermal stability, and photophysical characteristics for applications in electronics and optics. chemimpex.com

Hole-Transporting Materials (HTMs) in Perovskite Solar Cells (PSCs)

Agrochemicals

This compound also serves as an intermediate in the synthesis of agrochemicals. chemimpex.com Its derivatives can be elaborated into compounds with herbicidal or insecticidal activity, contributing to the development of new crop protection agents. chemimpex.comchemicalbook.com

Conclusion

4-(tert-butyl)-2-chloropyridine has established itself as a cornerstone building block in modern organic synthesis. Its straightforward preparation, coupled with the reactivity of the 2-chloro substituent in a variety of powerful cross-coupling and nucleophilic substitution reactions, provides chemists with a reliable and versatile tool. The applications of this compound in the synthesis of pharmaceuticals, advanced materials, and agrochemicals highlight its significant and ongoing contribution to both academic research and industrial development. As the demand for novel and complex molecular structures continues to grow, the importance of key intermediates like this compound is set to endure.

An in-depth examination of the synthetic methodologies for producing this compound reveals a strategic approach centered on precursor-based routes. This method allows for the regioselective introduction of a chlorine atom onto the pyridine (B92270) ring, a critical transformation for the synthesis of various fine chemicals and pharmaceutical intermediates.

Computational Chemistry and Theoretical Investigations

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the movement of atoms and molecules over time, providing insights into conformational flexibility and non-covalent interactions. For 4-(tert-butyl)-2-chloropyridine, MD simulations can reveal how the bulky tert-butyl group influences the molecule's orientation and its interactions with solvents or biological targets.

The tert-butyl group is known to cause significant librational (wobbling) motion, which has been observed in the crystal structure of related compounds like 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine nih.gov. Conformational analysis of molecules containing tert-butyl groups on six-membered rings shows that the group's position (axial vs. equatorial) drastically affects the molecule's steric energy and preferred shape acs.org. In solution, MD simulations can map the potential energy surface and identify low-energy conformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity nih.gov. While no specific QSAR models for this compound derivatives are publicly documented, the methodology is widely applied to other pyridine-based compounds to guide the design of new molecules with desired properties, such as therapeutic agents or pesticides ccspublishing.org.cnmdpi.comresearchgate.net.

The process involves calculating a set of molecular descriptors that capture the electronic, steric, and hydrophobic properties of a series of compounds. Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are then used to build a model that predicts activity ccspublishing.org.cn. For example, a 3D-QSAR study on imidazopyrimidine derivatives used CoMFA and CoMSIA to establish a model with good predictive ability, identifying the relative importance of steric and electrostatic fields for biological activity ccspublishing.org.cn. Such models generate 3D contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease activity, thus guiding rational drug design ccspublishing.org.cnmdpi.com.

Table 2: Common Descriptors Used in QSAR Studies

Descriptor TypeExamplesInformation Captured
ElectronicPartial atomic charges, Dipole moment, HOMO/LUMO energiesElectron distribution and reactivity
StericMolecular volume, Surface area, Molar refractivitySize and shape of the molecule
HydrophobicLogP (octanol-water partition coefficient)Solubility and membrane permeability
TopologicalConnectivity indices, Wiener indexMolecular branching and structure

Reaction Mechanism Elucidation through Computational Methods

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions, including transition states and reaction pathways. For this compound, a key reaction is nucleophilic aromatic substitution, where the chlorine atom is displaced.

Theoretical studies on the reaction of 2-chloropyridine (B119429) with nucleophiles show that it proceeds via an addition-elimination mechanism vaia.com. The first step, the addition of the nucleophile to form an anionic intermediate, is typically the rate-determining step. The stability of this intermediate is crucial. The electronegative nitrogen atom in the pyridine (B92270) ring helps to stabilize the negative charge in the intermediate, which explains why 2-chloropyridine reacts much faster than chlorobenzene (B131634) in such substitutions vaia.com. Computational studies can also investigate more complex, catalyzed reactions. For instance, the nickel-catalyzed cross-coupling of 2-chloropyridines with alkyl bromides has been explored, with computational evidence suggesting a mechanism involving radical intermediates nih.gov. These theoretical insights are critical for optimizing reaction conditions and expanding the synthetic utility of the molecule chegg.comchegg.com.

Prediction of Novel Derivatives with Enhanced Properties

A primary goal of computational chemistry is the rational design and prediction of novel molecules with improved characteristics. By integrating DFT, MD, and QSAR, researchers can design new derivatives of this compound with enhanced biological activity, better selectivity, or improved material properties.

For example, QSAR models developed for related pyridine derivatives can be used for virtual screening of large chemical libraries to identify new potential inhibitors for specific biological targets nih.govmdpi.com. Following the synthesis of a novel series of pyridine-based thiadiazole derivatives, computational screening, including molecular docking and MD simulations, was used to predict and validate their potential as anti-inflammatory agents nih.govresearchgate.net. Similarly, novel 2-chloro-pyridine derivatives containing flavone (B191248) moieties were synthesized and evaluated as potential antitumor agents, with molecular docking used to determine the probable binding model at the active site of the telomerase enzyme nih.gov. This synergy between computational prediction and experimental synthesis accelerates the discovery of new functional molecules researchgate.netmdpi.com.

Q & A

Q. What are the optimal synthetic routes for 4-(tert-butyl)-2-chloropyridine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves halogenation or cross-coupling reactions. For example, tert-butyl groups can be introduced via Friedel-Crafts alkylation, while chlorination may employ POCl₃ or SOCl₂ under reflux conditions . Optimization requires adjusting catalysts (e.g., Lewis acids for alkylation), temperature gradients (e.g., 80–120°C for chlorination), and solvent polarity (e.g., dichloromethane vs. DMF). Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel (hexane:ethyl acetate gradients) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl δ ~1.3 ppm, pyridine ring protons δ 7–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How does the tert-butyl group influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability studies:
  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor decomposition via HPLC .
  • pH Stability : Dissolve in buffers (pH 2–12) and analyze degradation products (e.g., hydrolysis of chloro group) using LC-MS .
    The tert-butyl group enhances steric protection, reducing hydrolysis rates compared to unsubstituted analogs .

Q. What strategies resolve solubility challenges in polar vs. nonpolar solvents?

  • Methodological Answer : Test solubility in solvents like water, ethanol, DMSO, and hexane via gravimetric analysis. For poor solubility:
  • Use co-solvents (e.g., DMSO:water mixtures).
  • Derivatize with polar auxiliaries (e.g., sulfonate esters) temporarily .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways and regioselectivity in derivatization reactions?

  • Methodological Answer : Employ density functional theory (DFT) to calculate transition-state energies for chlorination or cross-coupling reactions. Software like Gaussian or ORCA can model electronic effects (e.g., tert-butyl’s electron-donating nature directing electrophilic substitution to specific pyridine positions) . Validate predictions with kinetic isotope effect (KIE) studies .

Q. What mechanisms explain unexpected byproducts during Suzuki-Miyaura couplings involving this compound?

  • Methodological Answer : Byproducts may arise from:
  • Homocoupling : Caused by oxidative conditions; mitigate using degassed solvents and inert atmospheres.
  • Dehalogenation : Use Pd(OAc)₂ with SPhos ligand to suppress β-hydride elimination . Monitor via GC-MS and optimize catalyst loading (1–5 mol%) .

Q. How do steric effects from the tert-butyl group impact binding interactions in biological assays?

  • Methodological Answer : Conduct molecular docking (AutoDock Vina) to simulate binding to protein targets (e.g., kinases). Compare with analogs lacking the tert-butyl group. Validate with SPR (surface plasmon resonance) to measure binding affinity (KD). The bulky group may hinder entry into deep hydrophobic pockets but enhance selectivity for surface-exposed sites .

Q. What statistical approaches reconcile contradictory catalytic activity data across studies?

  • Methodological Answer : Apply multivariate analysis (ANOVA or PCA) to datasets, controlling for variables like catalyst batch purity, solvent trace moisture, or reaction scale. Cross-reference with controlled replicate experiments .

Q. How can in situ FTIR or Raman spectroscopy monitor real-time reaction kinetics?

  • Methodological Answer : Use flow cells with ATR-FTIR probes to track key intermediates (e.g., tert-butyl carbocation formation). Calibrate peak intensities (e.g., C-Cl stretch at 550 cm⁻¹) against reaction time to derive rate constants .

Q. What strategies assess compatibility of the chloro and tert-butyl groups with radical or photochemical reactions?

  • Methodological Answer :
  • Photostability : Expose to UV light (254 nm) and analyze degradation via GC-MS.
  • Radical Reactions : Use AIBN as initiator; EPR spectroscopy to detect radical intermediates. The tert-butyl group may stabilize radicals via hyperconjugation, altering reaction pathways .

Methodological Tables

Parameter Analytical Technique Key Observations Reference
Thermal DecompositionTGA/DSCOnset ~200°C; exothermic peak indicates pyrolysis
Solubility in DMSOGravimetric Analysis>50 mg/mL at 25°C
Hydrolysis Rate (pH 7)LC-MSt₁/₂ = 72 hours; major product: 2-hydroxypyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.